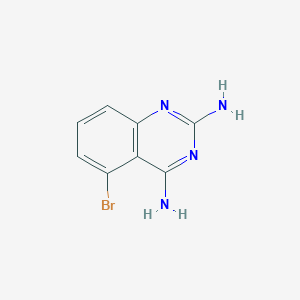

5-Bromoquinazoline-2,4-diamine

説明

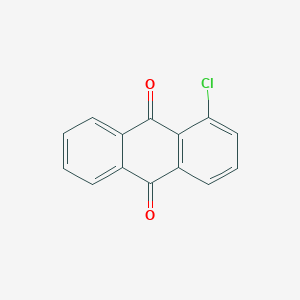

5-Bromoquinazoline-2,4-diamine (5-BQD) is a heterocyclic organic compound that has been studied for its potential applications in a variety of fields, including chemistry, biology, and medicine. 5-BQD is a heterocyclic compound that contains a quinazoline ring, a nitrogen atom, and a bromine atom. It is a colorless solid that is soluble in organic solvents and has a melting point of 194-195°C. 5-BQD is a versatile compound that can be used as a building block for synthesizing a range of other compounds.

科学的研究の応用

Antifungal Applications

Quinazoline derivatives have been found to exhibit significant antifungal properties . This makes them potentially useful in the development of new antifungal medications.

Antiviral Applications

Quinazoline compounds have also been studied for their antiviral properties . They could potentially be used in the creation of new antiviral drugs.

Antidiabetic Applications

Research has shown that certain quinazoline derivatives can exhibit antidiabetic activities . This suggests potential applications in the treatment of diabetes.

Anticancer Applications

Quinazoline derivatives have been extensively studied for their anticancer properties . They could potentially be used in the development of new cancer therapies.

Anti-Inflammatory Applications

Some quinazoline compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antibacterial Applications

Quinazoline derivatives have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial medications.

Antioxidant Applications

Certain quinazoline derivatives have been found to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.

Material Science Applications

Quinazoline derivatives have also found applications in material sciences . They can be used in the synthesis of functional organic materials .

作用機序

Target of Action

Quinazoline derivatives are known to interact with a variety of biological targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .

Pharmacokinetics

The compound’s pKb value is predicted to be 7.47 , which may influence its absorption and distribution in the body.

Result of Action

Quinazoline derivatives are known to have a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can generally influence the action of chemical compounds .

特性

IUPAC Name |

5-bromoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAVQJGHQXYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152503 | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinazoline-2,4-diamine | |

CAS RN |

119584-75-7 | |

| Record name | 5-Bromo-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。